molecular formula C15H15N5 B6442988 N-benzyl-9-cyclopropyl-9H-purin-6-amine CAS No. 2640950-03-2

N-benzyl-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B6442988
CAS No.: 2640950-03-2
M. Wt: 265.31 g/mol
InChI Key: RBMWPIKNYOZVEN-UHFFFAOYSA-N
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Description

N-benzyl-9-cyclopropyl-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 9 of the purine ring, and a cyclopropyl group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9-cyclopropyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl bromide and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-benzyl-9-cyclopropyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, thereby modulating the biochemical pathways in which they are involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-9H-purin-6-amine
  • N-benzyl-2-chloro-9H-purin-6-amine
  • 9-benzyl-9H-purin-6-amine

Uniqueness

N-benzyl-9-cyclopropyl-9H-purin-6-amine is unique due to the presence of both benzyl and cyclopropyl groups at the same position on the purine ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-2-4-11(5-3-1)8-16-14-13-15(18-9-17-14)20(10-19-13)12-6-7-12/h1-5,9-10,12H,6-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMWPIKNYOZVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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